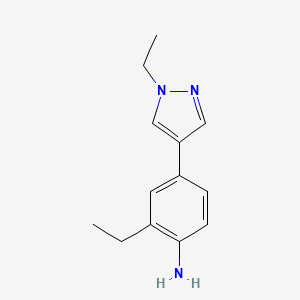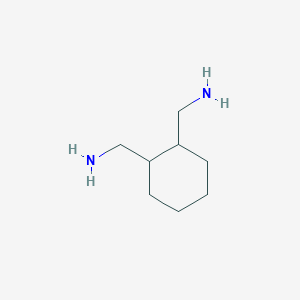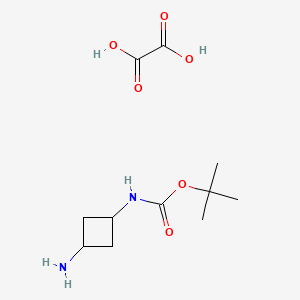![molecular formula C16H16ClN3 B13891664 4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13891664.png)
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and a phenyl group at the 6-position contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of ethyl cyanoacetate with 2-chloromethyl-1,3-dioxolane under basic conditions to form ethyl 2-cyano-3-(1,3-dioxolane) propionate. This intermediate undergoes ring-closing reactions with formamidine acetate and subsequent hydrochloric acid hydrolysis to yield 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine. Finally, chlorination of this intermediate with a chlorinating reagent produces the target compound .
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing waste and cost. A notable method involves the condensation of specific intermediates under catalytic conditions, followed by cyclization and chlorination steps. This approach ensures high selectivity and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom at the 4-position makes the compound susceptible to nucleophilic aromatic substitution reactions.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves reagents like sodium methoxide or potassium tert-butoxide under reflux conditions.
Suzuki Coupling: Utilizes palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate in an aqueous or organic solvent.
Major Products Formed
Biaryl Derivatives: Formed through Suzuki coupling reactions, these derivatives are valuable intermediates in pharmaceutical synthesis.
Substituted Pyrimidines: Result from nucleophilic aromatic substitution reactions, often used in further synthetic applications.
Scientific Research Applications
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: Serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory disorders.
Biological Studies: Used in studying cell signaling pathways and molecular interactions due to its ability to inhibit specific kinases.
Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of various therapeutic agents, including anticancer and anti-inflammatory drugs.
Mechanism of Action
The compound exerts its effects primarily through inhibition of kinase enzymes. By binding to the ATP-binding site of kinases, it prevents phosphorylation of target proteins, thereby disrupting signaling pathways essential for cell proliferation and survival. This mechanism is particularly effective in targeting cancer cells, leading to apoptosis and reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the phenyl and isobutyl groups, resulting in different chemical properties and applications.
2,4-dichlorothieno[3,2-d]pyrimidine: Contains a thieno ring instead of a pyrrole ring, used in antitumor medications.
4-chloro-2-methylthieno[3,2-d]pyrimidine: Another thieno derivative with applications in medicinal chemistry.
Uniqueness
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinase targets. This makes it a valuable compound in the development of targeted therapies for cancer and other diseases .
Properties
Molecular Formula |
C16H16ClN3 |
|---|---|
Molecular Weight |
285.77 g/mol |
IUPAC Name |
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H16ClN3/c1-10(2)8-14-18-13-9-12(11-6-4-3-5-7-11)19-15(13)16(17)20-14/h3-7,9-10,19H,8H2,1-2H3 |
InChI Key |
LTXUWCOGPBNODT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(C(=N1)Cl)NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


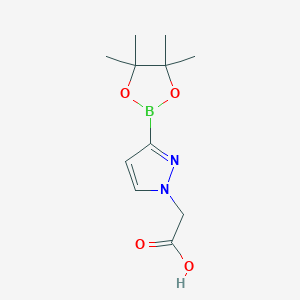

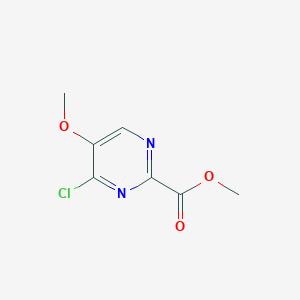
![Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13891618.png)
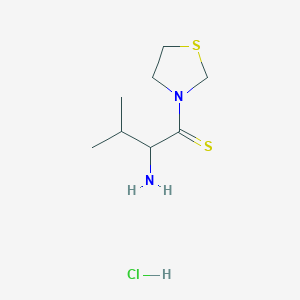
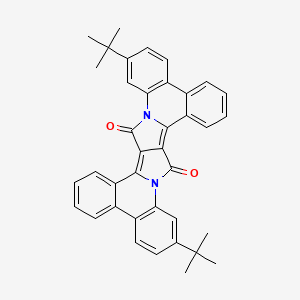
![1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone](/img/structure/B13891637.png)
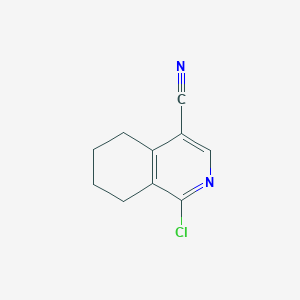
![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)

